molecular formula C4H4F6O2 B11721169 1,2-Bis(trifluoromethoxy)ethane

1,2-Bis(trifluoromethoxy)ethane

Cat. No.: B11721169
M. Wt: 198.06 g/mol
InChI Key: TVMAVQHAYKJLPS-UHFFFAOYSA-N
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Description

1,2-Bis(trifluoromethoxy)ethane is an organic compound with the molecular formula C4H4F6O2. It is characterized by the presence of two trifluoromethoxy groups attached to an ethane backbone. This compound is known for its unique chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(trifluoromethoxy)ethane can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethoxy)ethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1,2-Bis(trifluoromethoxy)ethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Bis(trifluoromethoxy)ethane exerts its effects involves interactions with various molecular targets. The trifluoromethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in synthesis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(trifluoromethoxy)ethane is unique due to its specific trifluoromethoxy groups, which impart distinct chemical properties. These properties include high thermal stability, resistance to oxidation, and unique reactivity patterns, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C4H4F6O2

Molecular Weight

198.06 g/mol

IUPAC Name

1,2-bis(trifluoromethoxy)ethane

InChI

InChI=1S/C4H4F6O2/c5-3(6,7)11-1-2-12-4(8,9)10/h1-2H2

InChI Key

TVMAVQHAYKJLPS-UHFFFAOYSA-N

Canonical SMILES

C(COC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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